molecular formula C15H14N2OS2 B2770867 N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide CAS No. 941992-89-8

N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide

Cat. No. B2770867
M. Wt: 302.41
InChI Key: CBKNOYLOLJPLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide, also known as CK-666, is a small molecule inhibitor that has gained significant attention in the field of cell biology and medicinal chemistry. This compound has been extensively studied for its potential use in cancer treatment, as well as its ability to inhibit cell migration and invasion.

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

Research has shown that certain benzamide derivatives, like N-(cyano(naphthalen-1-yl)methyl)benzamides, are effective in colorimetric sensing of fluoride anions. These compounds undergo a color transition in response to fluoride anions, demonstrating their potential as sensing materials (Younes et al., 2020).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, similar in structure to the compound , have been synthesized and investigated for their gelation behavior. These compounds are important in the field of crystal engineering and have shown potential in creating stable gels in various solvents (Yadav & Ballabh, 2020).

Synthesis of Soluble Polymides

Research involving similar compounds, such as 2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene, indicates the potential for synthesizing novel polyimides. These polyimides exhibit high thermal stability and solubility in various organic solvents, making them useful in materials science (Imai, Maldar & Kakimoto, 1984).

Catalysis and Polymerization

Benzamide derivatives have been explored for their catalytic properties and applications in polymerization processes. For example, the oxidative cycloaddition of benzamides and alkynes has been developed using Rh(III) catalysts, demonstrating the versatility of benzamide compounds in chemical synthesis (Hyster & Rovis, 2010).

Fluorescent Derivatives

The synthesis of fluorescent derivatives from compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol suggests that benzamide derivatives could be used to develop new fluorescent materials for various applications (Padalkar et al., 2011).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-10(2)20-13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-19-15/h3-8,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKNOYLOLJPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide

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